molecular formula C21H20N2O3 B5727900 2-METHYL-N-{3-[3-(2-METHYLPROP-2-ENAMIDO)BENZOYL]PHENYL}PROP-2-ENAMIDE

2-METHYL-N-{3-[3-(2-METHYLPROP-2-ENAMIDO)BENZOYL]PHENYL}PROP-2-ENAMIDE

Cat. No.: B5727900
M. Wt: 348.4 g/mol
InChI Key: MSCNSERBEHEQGD-UHFFFAOYSA-N
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Description

2-METHYL-N-{3-[3-(2-METHYLPROP-2-ENAMIDO)BENZOYL]PHENYL}PROP-2-ENAMIDE is a synthetic organic compound with a complex molecular structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound is characterized by the presence of multiple functional groups, including amide and benzoyl groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-{3-[3-(2-METHYLPROP-2-ENAMIDO)BENZOYL]PHENYL}PROP-2-ENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 2-methylprop-2-enamide with a suitable benzoyl chloride derivative in the presence of a base such as triethylamine. This reaction forms the intermediate benzoyl amide.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-aminophenylprop-2-enamide under appropriate conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-{3-[3-(2-METHYLPROP-2-ENAMIDO)BENZOYL]PHENYL}PROP-2-ENAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-METHYL-N-{3-[3-(2-METHYLPROP-2-ENAMIDO)BENZOYL]PHENYL}PROP-2-ENAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-METHYL-N-{3-[3-(2-METHYLPROP-2-ENAMIDO)BENZOYL]PHENYL}PROP-2-ENAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[3-(2-methylprop-2-enoylamino)propyl]prop-2-enamide
  • 2-methyl-N-[(2R)-1-(2-methylprop-2-enamido)propan-2-yl]prop-2-enamide

Uniqueness

Compared to similar compounds, 2-METHYL-N-{3-[3-(2-METHYLPROP-2-ENAMIDO)BENZOYL]PHENYL}PROP-2-ENAMIDE exhibits unique structural features, such as the presence of both benzoyl and amide groups, which contribute to its distinct chemical reactivity and potential applications. Its specific molecular configuration allows for targeted interactions in biological systems, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-methyl-N-[3-[3-(2-methylprop-2-enoylamino)benzoyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-13(2)20(25)22-17-9-5-7-15(11-17)19(24)16-8-6-10-18(12-16)23-21(26)14(3)4/h5-12H,1,3H2,2,4H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCNSERBEHEQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)NC(=O)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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